1,3-Butanedione, 2-pentyl-1-phenyl-

Catalog No.
S16083300
CAS No.
56745-75-6
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butanedione, 2-pentyl-1-phenyl-

CAS Number

56745-75-6

Product Name

1,3-Butanedione, 2-pentyl-1-phenyl-

IUPAC Name

2-pentyl-1-phenylbutane-1,3-dione

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-3-4-6-11-14(12(2)16)15(17)13-9-7-5-8-10-13/h5,7-10,14H,3-4,6,11H2,1-2H3

InChI Key

DFWKFOXPMUJOPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C)C(=O)C1=CC=CC=C1

1,3-Butanedione, 2-pentyl-1-phenyl- (also known as 1-phenyl-1,3-butanedione) is an organic compound characterized by its diketone structure. Its molecular formula is C10H10O2C_{10}H_{10}O_{2}, with a molecular weight of approximately 162.19 g/mol. The compound features two carbonyl groups (C=O) flanked by a phenyl group (C6H5) and a pentyl group (C5H11). This compound is recognized for its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Typical of diketones:

  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds to form larger molecules. For instance, it can react with acetylacetone derivatives to yield complex triketones .
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: Under acidic conditions, it can cyclize to form various cyclic compounds, which may exhibit unique biological activities.

Recent studies have highlighted the antipsychotic potential of 1,3-butanedione, 2-pentyl-1-phenyl-. Research indicates that this compound exhibits significant pharmacodynamic activity, making it a candidate for further investigation in psychiatric medicine . Additionally, its diketone structure is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The synthesis of 1,3-butanedione, 2-pentyl-1-phenyl- can be achieved through several methods:

  • Condensation of Acetylacetone and Benzoyl Derivatives: A common method involves the reaction of acetylacetone with halogenated benzoyl compounds to yield the desired diketone in good yields .
  • Direct Alkylation: The compound can also be synthesized through the alkylation of phenylacetone with pentanoyl chloride under basic conditions.
  • Oxidative Methods: Oxidation of suitable precursors such as alcohols or aldehydes can lead to the formation of diketones.

1,3-Butanedione, 2-pentyl-1-phenyl- finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent for treating psychiatric disorders.
  • Flavoring Agents: The compound's pleasant aroma makes it suitable for use in flavoring and fragrance formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds and materials.

Interaction studies involving 1,3-butanedione, 2-pentyl-1-phenyl- are crucial for understanding its biological mechanisms. Preliminary research indicates that this compound interacts with neurotransmitter systems in the brain, which may explain its antipsychotic effects . Further studies are needed to elucidate its full range of interactions and potential side effects.

Several compounds share structural similarities with 1,3-butanedione, 2-pentyl-1-phenyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzoylacetoneC10H10O2C_{10}H_{10}O_{2}Lacks alkyl substitution; used as a solvent
AcetophenoneC8H8OC_{8}H_{8}OContains only one carbonyl group; simpler structure
1-AcetylcyclohexeneC9H10OC_{9}H_{10}OCyclic structure; different reactivity patterns
4-HydroxybenzophenoneC13H10O3C_{13}H_{10}O_{3}Contains hydroxyl group; used in UV filters

Uniqueness

The uniqueness of 1,3-butanedione, 2-pentyl-1-phenyl- lies in its combination of both a phenyl and a pentyl group attached to the diketone framework. This configuration not only influences its physical properties but also enhances its biological activity compared to simpler diketones like benzoylacetone or acetophenone.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

Explore Compound Types